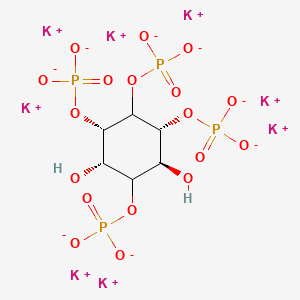

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3). It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase with an IC50 of approximately 150 nM . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Synthesis Analysis

The compound is formed by the phosphorylation of Ins (1,4,5)P3 . It is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 .Molecular Structure Analysis

The molecular weight of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is 804.73 . Its molecular formula is C6H8O18P4.K8 .Chemical Reactions Analysis

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells .Physical And Chemical Properties Analysis

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is soluble in water . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Role as a Second Messenger

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 . This role is crucial in transmitting signals within cells and can influence various cellular processes.

Calcium Mobilization

This compound is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This property can be useful in studying calcium signaling pathways in cells.

Inhibition of Ins (1,4,5)P3 5-Phosphatase

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . This enzyme is involved in the metabolism of inositol phosphates, which are important signaling molecules.

Facilitation of Calcium Influx

This compound facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC . ICRAC is a type of calcium channel that is activated by the depletion of intracellular calcium stores.

Phosphorylation Product of Inositol 1,4,5-Trisphosphate

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . This process is part of the inositol phosphate metabolism pathway.

Mecanismo De Acción

Target of Action

The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.

Mode of Action

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .

Biochemical Pathways

The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Ins (1,4,5)P3 5-phosphatase by D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.

Propiedades

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/no-structure.png)

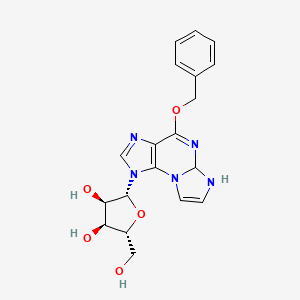

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)